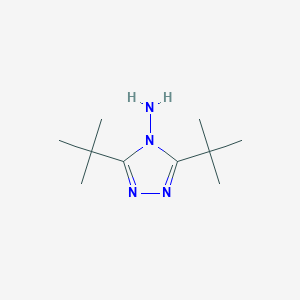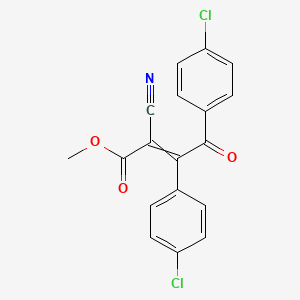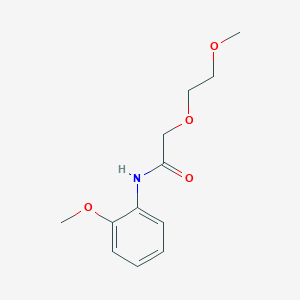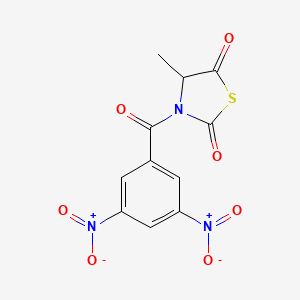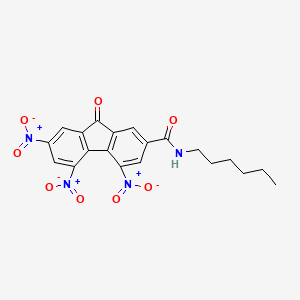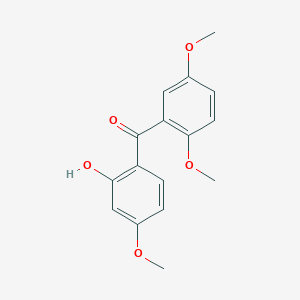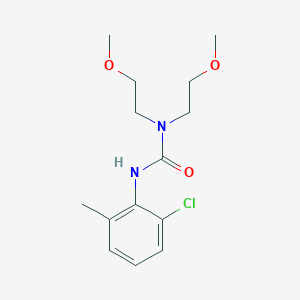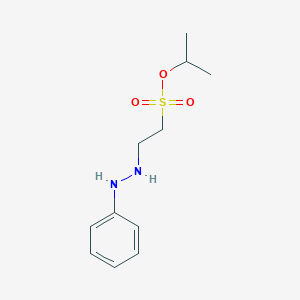
Propan-2-yl 2-(2-phenylhydrazinyl)ethane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 2-(2-phenylhydrazinyl)ethane-1-sulfonate is a chemical compound known for its unique structure and properties It is characterized by the presence of a sulfonate group, a phenylhydrazinyl moiety, and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-(2-phenylhydrazinyl)ethane-1-sulfonate typically involves the reaction of isopropyl ethanesulfonate with phenylhydrazine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl 2-(2-phenylhydrazinyl)ethane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The phenylhydrazinyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Various substituted phenylhydrazinyl derivatives.
Aplicaciones Científicas De Investigación
Propan-2-yl 2-(2-phenylhydrazinyl)ethane-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Propan-2-yl 2-(2-phenylhydrazinyl)ethane-1-sulfonate involves its interaction with specific molecular targets. The phenylhydrazinyl moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activity. The sulfonate group enhances the compound’s solubility and facilitates its transport within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Propan-2-yl ethanesulfonate: Lacks the phenylhydrazinyl moiety, making it less reactive in certain biochemical applications.
Phenylhydrazine: Does not contain the sulfonate group, resulting in different solubility and reactivity profiles.
Sulfonic acid derivatives: Similar in terms of the sulfonate group but differ in their overall structure and reactivity.
Uniqueness
Propan-2-yl 2-(2-phenylhydrazinyl)ethane-1-sulfonate is unique due to the combination of the phenylhydrazinyl moiety and the sulfonate group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
62692-70-0 |
|---|---|
Fórmula molecular |
C11H18N2O3S |
Peso molecular |
258.34 g/mol |
Nombre IUPAC |
propan-2-yl 2-(2-phenylhydrazinyl)ethanesulfonate |
InChI |
InChI=1S/C11H18N2O3S/c1-10(2)16-17(14,15)9-8-12-13-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3 |
Clave InChI |
VTVXOXUMJQZZTB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OS(=O)(=O)CCNNC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-Methylprop-2-en-1-yl)cyclododecylidene]hydroxylamine](/img/structure/B14516961.png)
![Bicyclo[3.2.2]nonane-3,3-dicarboxylic acid](/img/structure/B14516970.png)
![1,4-Dioxaspiro[4.5]decane-6-propanol](/img/structure/B14516974.png)
![[2-(4-Methylbenzoyl)-3,6-diphenylphenyl]-(4-methylphenyl)methanone](/img/structure/B14516975.png)
